molecular formula C7H12O4 B6173896 methyl (2E)-4,4-dimethoxybut-2-enoate CAS No. 32815-00-2

methyl (2E)-4,4-dimethoxybut-2-enoate

Cat. No. B6173896
CAS RN: 32815-00-2
M. Wt: 160.2
InChI Key:
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Description

Methyl (2E)-4,4-dimethoxybut-2-enoate, also known as methyl-2-methoxy-2-butenoate, is an organic compound with a molecular formula of C7H10O4. It is a colorless liquid with a pleasant odor and low toxicity. It is used in a wide range of applications, including pharmaceuticals, cosmetics, food additives, and as a solvent. It is also used in the synthesis of other compounds.

Mechanism of Action

Methyl (2E)-4,4-dimethoxybut-2-enoate acts as a proton donor and a Lewis base. It has been shown to bind to the enzyme acetylcholine esterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This binding inhibits the enzyme, thus increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
Methyl (2E)-4,4-dimethoxybut-2-enoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is associated with improved cognitive function. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have an analgesic effect and to be an effective inhibitor of the enzyme acetylcholine esterase.

Advantages and Limitations for Lab Experiments

Methyl (2E)-4,4-dimethoxybut-2-enoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also non-toxic and has a low volatility, making it easy to handle. However, it is also relatively unstable and can be prone to degradation.

Future Directions

Methyl (2E)-4,4-dimethoxybut-2-enoate has potential for further research in a variety of areas. These include its potential use as an anti-inflammatory and anti-oxidant agent, its potential for use in the treatment of Alzheimer's disease, its potential for use in the treatment of depression, and its potential for use in the synthesis of other compounds. In addition, further research is needed to further understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

Methyl (2E)-4,4-dimethoxybut-2-enoate can be synthesized by a variety of methods. The most common method is the reaction of 2-methoxy-2-butenoic acid with methanol. This reaction yields methyl (2E)-4,4-dimethoxybut-2-enoate and water. Other methods of synthesis include the reaction of 2-methoxy-2-butenoic acid with dimethyl sulfoxide, the reaction of 2-methoxy-2-butenoic acid with sodium methoxide, and the reaction of 2-methoxy-2-butenoic acid with dimethylformamide.

Scientific Research Applications

Methyl (2E)-4,4-dimethoxybut-2-enoate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a solvent in chromatography. It is also used in the synthesis of other compounds, such as polymers and pharmaceuticals. In addition, it has been used in the study of the mechanism of action of certain drugs, as well as in the study of biochemical and physiological effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl (2E)-4,4-dimethoxybut-2-enoate can be achieved through a three-step process involving the reaction of starting materials with appropriate reagents.", "Starting Materials": [ "4-methoxy-2-butanone", "methyl vinyl ketone", "sodium methoxide", "methanol", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "petroleum ether" ], "Reaction": [ "Step 1: Condensation of 4-methoxy-2-butanone with methyl vinyl ketone in the presence of sodium methoxide in methanol to form methyl (2E)-4-methoxy-2-buten-1-yl ketone.", "Step 2: Esterification of methyl (2E)-4-methoxy-2-buten-1-yl ketone with acetic acid in the presence of sodium bicarbonate to form methyl (2E)-4-methoxy-2-buten-1-yl acetate.", "Step 3: Methylation of methyl (2E)-4-methoxy-2-buten-1-yl acetate with excess methanol in the presence of magnesium sulfate and petroleum ether to form methyl (2E)-4,4-dimethoxybut-2-enoate." ] }

CAS RN

32815-00-2

Product Name

methyl (2E)-4,4-dimethoxybut-2-enoate

Molecular Formula

C7H12O4

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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